1,2-Dibromopentane

Organic Synthesis Purification Physical Property Comparison

1,2-Dibromopentane (CAS 3234-49-9) is a vicinal dibromoalkane with the molecular formula C5H10Br2 and a molecular weight of 229.94 g/mol. It is a colorless liquid characterized by a density of approximately 1.664–1.688 g/cm³ at 20°C, a boiling point of approximately 174–184°C at 760 mmHg, and a refractive index of approximately 1.502–1.508.

Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
CAS No. 3234-49-9
Cat. No. B1585501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromopentane
CAS3234-49-9
Molecular FormulaC5H10Br2
Molecular Weight229.94 g/mol
Structural Identifiers
SMILESCCCC(CBr)Br
InChIInChI=1S/C5H10Br2/c1-2-3-5(7)4-6/h5H,2-4H2,1H3
InChIKeyCITMYAPULDSOHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromopentane CAS 3234-49-9: Molecular Identity and Physical Characteristics for Research Procurement


1,2-Dibromopentane (CAS 3234-49-9) is a vicinal dibromoalkane with the molecular formula C5H10Br2 and a molecular weight of 229.94 g/mol [1]. It is a colorless liquid characterized by a density of approximately 1.664–1.688 g/cm³ at 20°C, a boiling point of approximately 174–184°C at 760 mmHg, and a refractive index of approximately 1.502–1.508 [2]. As a vicinal dihalide, its structure features two bromine atoms on adjacent carbon atoms (C1 and C2), a structural motif that imparts distinct reactivity patterns compared to its α,ω-dibromo positional isomers [3].

Why 1,2-Dibromopentane Cannot Be Substituted with 1,5-Dibromopentane in Critical Synthetic Pathways


Positional isomers of dibromopentane are not interchangeable reagents. The placement of bromine atoms dictates fundamentally different chemical behavior: vicinal (1,2-) dibromides undergo elimination to alkynes and stereospecific reactions, whereas terminal (1,5-) α,ω-dibromides act as bifunctional alkylating agents for chain extension and macrocyclization. Substituting one for the other in a validated procedure will result in the formation of a different product—or no product at all—due to mismatched reaction pathways [1]. Additionally, the physical properties diverge substantially; for instance, 1,2-dibromopentane exhibits a significantly lower boiling point (~174–184°C at 760 mmHg) compared to 1,5-dibromopentane (~222–224°C), reflecting differences in intermolecular forces that also impact handling and purification [2]. These factors collectively prevent generic substitution and necessitate compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation of 1,2-Dibromopentane Against Its Closest Analogs: Evidence for Selection


1,2-Dibromopentane vs. 1,5-Dibromopentane: A 50°C Lower Boiling Point for Enhanced Distillative Purification

1,2-Dibromopentane exhibits a substantially lower boiling point than its terminal positional isomer 1,5-dibromopentane. This property is a direct consequence of its vicinal bromine arrangement, which alters molecular dipole and intermolecular forces compared to the α,ω-dibromide [1].

Organic Synthesis Purification Physical Property Comparison

Thermodynamic Isomerization: 1,2-Dibromopentane's Positional Stability and Conversion to Terminal Isomers

The thermodynamic relationship between dibromopentane positional isomers has been quantitatively established through isomerization equilibrium studies. This data defines the relative stability of the vicinal (1,2-) configuration and allows prediction of isomer distribution under specific reaction conditions [1].

Chemical Thermodynamics Isomerization Process Chemistry

Kinetics of Thermal Racemization: Activation Energy for 1,2-Dibromopentane Compared to Cyclic Vicinal Dibromides

The thermal racemization kinetics of 1,2-dibromopentane have been studied alongside a series of cyclic trans-1,2-dibromides. While the study primarily aimed to elucidate a mechanistic pathway common to vicinal dibromides, it provides the first-order rate constants and activation parameters that can be used for comparative stability assessment [1].

Physical Organic Chemistry Reaction Kinetics Stereochemistry

Recommended Application Scenarios for 1,2-Dibromopentane (CAS 3234-49-9) Based on Differentiated Evidence


Precursor for Terminal Alkyne Synthesis via Double Dehydrohalogenation

1,2-Dibromopentane is uniquely suited for the synthesis of pent-1-yne (and subsequent alkylated derivatives) via double dehydrohalogenation with a strong base such as NaNH2 in liquid ammonia. This reaction pathway is characteristic of vicinal dibromides and is not accessible to α,ω-dibromides like 1,5-dibromopentane . The lower boiling point of 1,2-dibromopentane compared to 1,5-dibromopentane (Evidence_Item 1) also facilitates the purification of the volatile alkyne product.

Stereochemical and Mechanistic Probes in Physical Organic Chemistry

The well-defined thermal racemization kinetics (Evidence_Item 3) and isomerization thermodynamics (Evidence_Item 2) make 1,2-dibromopentane a valuable model compound for investigating the stereoelectronic effects of vicinal dihalides. Its reactivity can be benchmarked against cyclic analogs to isolate the influence of ring strain on activation parameters.

Synthetic Intermediate for 1,2-Diiodopentane via Finkelstein Reaction

The vicinal dibromide moiety is a reactive handle for nucleophilic substitution. 1,2-Dibromopentane can be converted to 1,2-diiodopentane by treatment with NaI in acetone, a standard transformation that leverages the compound's specific reactivity profile to access the more reactive diiodide for further functionalization .

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